Ethyl bicyclo[2.2.1]hept-2-ylacetate Ethyl bicyclo[2.2.1]hept-2-ylacetate
Brand Name: Vulcanchem
CAS No.: 35658-04-9
VCID: VC4098900
InChI: InChI=1S/C11H18O2/c1-2-13-11(12)7-10-6-8-3-4-9(10)5-8/h8-10H,2-7H2,1H3
SMILES: CCOC(=O)CC1CC2CCC1C2
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol

Ethyl bicyclo[2.2.1]hept-2-ylacetate

CAS No.: 35658-04-9

Cat. No.: VC4098900

Molecular Formula: C11H18O2

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl bicyclo[2.2.1]hept-2-ylacetate - 35658-04-9

Specification

CAS No. 35658-04-9
Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
IUPAC Name ethyl 2-(2-bicyclo[2.2.1]heptanyl)acetate
Standard InChI InChI=1S/C11H18O2/c1-2-13-11(12)7-10-6-8-3-4-9(10)5-8/h8-10H,2-7H2,1H3
Standard InChI Key AUTDAVPVPASYDM-UHFFFAOYSA-N
SMILES CCOC(=O)CC1CC2CCC1C2
Canonical SMILES CCOC(=O)CC1CC2CCC1C2

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

Ethyl bicyclo[2.2.1]hept-2-ylacetate belongs to the norbornane derivative family, featuring a bicyclo[2.2.1]heptane ring system substituted with an ethyl acetate group at the 2-position. The compound exists as a mixture of diastereomers due to the chiral centers within the bicyclic framework . Its IUPAC name is ethyl 2-(bicyclo[2.2.1]heptan-2-yl)acetate, and its SMILES notation is O=C(OCC)CC1C(C2)CCC2C1\text{O=C(OCC)CC1C(C2)CCC2C1} .

Table 1: Key Identifiers of Ethyl Bicyclo[2.2.1]hept-2-ylacetate

PropertyValueSource
CAS Number35658-04-9
Molecular FormulaC11H18O2\text{C}_{11}\text{H}_{18}\text{O}_{2}
Molecular Weight182.26 g/mol
Exact Mass182.131 g/mol
Synonymous NamesEthyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate; Bicyclo[2.2.1]heptane-2-acetic acid ethyl ester

Structural Comparison with Related Compounds

The compound is distinct from its unsaturated analog, ethyl 2-(bicyclo[2.2.1]heptan-2-ylidene)acetate (CAS 57649-58-8), which contains a conjugated double bond (C=C\text{C=C}) adjacent to the ester group . This structural difference reduces the molecular weight to 180.24 g/mol and alters reactivity, enabling Diels-Alder or hydrogenation pathways . Another related compound, bicyclo[2.2.1]hept-2-yl acetate (CAS 34640-76-1), lacks the ethyl chain in the ester group, resulting in a simpler molecular formula (C9H14O2\text{C}_9\text{H}_{14}\text{O}_2) .

Synthesis and Manufacturing

Industrial Synthesis Routes

A patented method for synthesizing bicyclo[2.2.1]heptane derivatives involves acid-catalyzed dimerization of cyclopentadiene followed by hydrogenation . For ethyl bicyclo[2.2.1]hept-2-ylacetate, a plausible route includes:

  • Esterification: Reacting bicyclo[2.2.1]hept-2-ylacetic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid) .

  • Hydrogenation: If starting from the unsaturated analog (CAS 57649-58-8), catalytic hydrogenation using nickel or palladium achieves saturation .

Table 2: Catalytic Conditions for Hydrogenation

CatalystTemperature (°C)Pressure (bar)Yield (%)
Ni80–12010–1585–90
Pd/C25–501–375–80

Stereochemical Control

The diastereomeric mixture arises during esterification or hydrogenation due to the bicyclic system’s rigidity. Chromatographic separation or stereoselective catalysis may refine the ratio of exo/endo isomers, though industrial processes often retain the mixture for cost efficiency .

Physical and Chemical Properties

Physicochemical Data

While density and melting/boiling points are unspecified in available literature, computational predictions suggest:

  • LogP: 2.38 (indicating moderate lipophilicity) .

  • Topological Polar Surface Area (TPSA): 26.3 Ų .

Reactivity Profile

The ester group undergoes hydrolysis under acidic or basic conditions, yielding bicyclo[2.2.1]hept-2-ylacetic acid. The bicyclic framework may participate in ring-opening reactions under extreme conditions (e.g., strong oxidizers) .

Applications and Industrial Use

PrecautionRecommendation
Personal ProtectionGloves, goggles, and respirator
StorageSealed container in a cool, dry place
First AidRinse skin/eyes with water; seek medical advice if inhaled

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